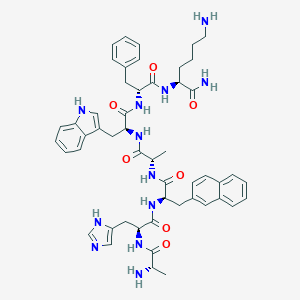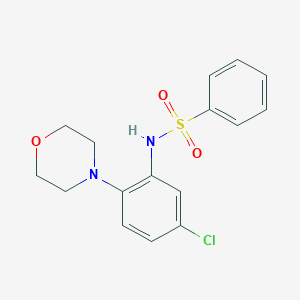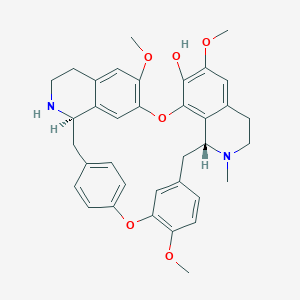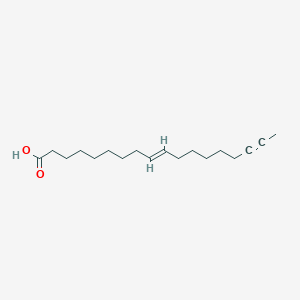
(E)-8-(3-Bromo-4-methoxystyryl)caffeine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-8-(3-Bromo-4-methoxystyryl)caffeine, also known as BmC, is a synthetic compound that belongs to the xanthine class of molecules. BmC is a potent adenosine receptor antagonist, which means it can block the effects of adenosine, a neurotransmitter that plays a critical role in various physiological processes. BmC has been studied extensively for its potential applications in scientific research, particularly in the fields of neuroscience, pharmacology, and biochemistry.
Mécanisme D'action
(E)-8-(3-Bromo-4-methoxystyryl)caffeine blocks the effects of adenosine by binding to adenosine receptors in the brain. Adenosine receptors are G protein-coupled receptors that are found throughout the brain. When adenosine binds to these receptors, it activates a signaling cascade that leads to various physiological effects. (E)-8-(3-Bromo-4-methoxystyryl)caffeine blocks this signaling cascade by binding to the adenosine receptors and preventing adenosine from binding.
Biochemical and Physiological Effects:
(E)-8-(3-Bromo-4-methoxystyryl)caffeine has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that (E)-8-(3-Bromo-4-methoxystyryl)caffeine can inhibit the growth of cancer cells, reduce inflammation, and modulate the activity of various enzymes. In vivo studies have shown that (E)-8-(3-Bromo-4-methoxystyryl)caffeine can improve cognitive function, reduce pain perception, and increase wakefulness.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (E)-8-(3-Bromo-4-methoxystyryl)caffeine in lab experiments is its potency and selectivity. (E)-8-(3-Bromo-4-methoxystyryl)caffeine is a highly potent adenosine receptor antagonist, which means that it can block the effects of adenosine at very low concentrations. (E)-8-(3-Bromo-4-methoxystyryl)caffeine is also highly selective for adenosine receptors, which means that it does not interact with other receptors in the brain. One of the limitations of using (E)-8-(3-Bromo-4-methoxystyryl)caffeine in lab experiments is its solubility. (E)-8-(3-Bromo-4-methoxystyryl)caffeine is not very soluble in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on (E)-8-(3-Bromo-4-methoxystyryl)caffeine. One potential direction is the development of new analogs of (E)-8-(3-Bromo-4-methoxystyryl)caffeine that have improved solubility and pharmacokinetic properties. Another potential direction is the investigation of the effects of (E)-8-(3-Bromo-4-methoxystyryl)caffeine on other physiological processes, such as metabolism and immune function. Additionally, (E)-8-(3-Bromo-4-methoxystyryl)caffeine could be used as a tool to investigate the role of adenosine in various disease states, such as cancer and neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of (E)-8-(3-Bromo-4-methoxystyryl)caffeine involves the reaction of 3-bromo-4-methoxystyrene with caffeine in the presence of a palladium catalyst. The reaction proceeds through a cross-coupling reaction, which results in the formation of (E)-8-(3-Bromo-4-methoxystyryl)caffeine. The synthesis of (E)-8-(3-Bromo-4-methoxystyryl)caffeine is a relatively straightforward process, and the compound can be obtained in high yields with good purity.
Applications De Recherche Scientifique
(E)-8-(3-Bromo-4-methoxystyryl)caffeine has been used extensively in scientific research, particularly in the field of neuroscience. (E)-8-(3-Bromo-4-methoxystyryl)caffeine has been shown to be a potent adenosine receptor antagonist, which means it can block the effects of adenosine on the brain. Adenosine is a neurotransmitter that plays a critical role in various physiological processes, including sleep, cognition, and pain perception.
Propriétés
Numéro CAS |
155271-51-5 |
|---|---|
Nom du produit |
(E)-8-(3-Bromo-4-methoxystyryl)caffeine |
Formule moléculaire |
C17H17BrN4O3 |
Poids moléculaire |
405.2 g/mol |
Nom IUPAC |
8-[(E)-2-(3-bromo-4-methoxyphenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C17H17BrN4O3/c1-20-13(8-6-10-5-7-12(25-4)11(18)9-10)19-15-14(20)16(23)22(3)17(24)21(15)2/h5-9H,1-4H3/b8-6+ |
Clé InChI |
AJXUNUBTDNCKNZ-SOFGYWHQSA-N |
SMILES isomérique |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)/C=C/C3=CC(=C(C=C3)OC)Br |
SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=CC3=CC(=C(C=C3)OC)Br |
SMILES canonique |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=CC3=CC(=C(C=C3)OC)Br |
Synonymes |
1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(3-bromo-4-methoxyphenyl)ethenyl )-1,3,7-trimethyl-, (E)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1R,3R)-16-(Hydroxymethyl)-13-methoxy-12-methyl-11,14-dioxo-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-21-carbonitrile](/img/structure/B234887.png)



![4,8-diamino-N-[1-amino-3-(carbamoylamino)-1-oxopropan-2-yl]-2,3,5,7,9-pentahydroxynonanamide](/img/structure/B234945.png)

![N-[4-(acetylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B234952.png)

![2,4-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B234972.png)

![[(3Z,5Z,8R,9S,10R,11R,14S,15Z,18R,20R,21Z,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate](/img/structure/B234980.png)
